N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

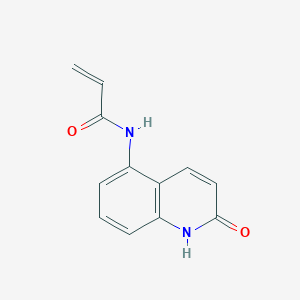

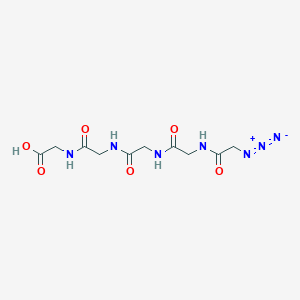

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide, also known as FMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBP is a heterocyclic compound that contains a benzothiazole ring and a phenoxypropanamide moiety.

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Research on novel anaplastic lymphoma kinase (ALK) inhibitors has identified compounds with potential application for cancer treatment, including studies on enzymatic hydrolysis in plasma and pharmacokinetics in mice to advance efficacy studies (Teffera et al., 2013).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide for their antimicrobial activity. For instance, substituted 2-aminobenzothiazoles derivatives have been explored for their docking properties and antimicrobial activity, indicating a potential pathway towards designing more potent derivatives (Anuse et al., 2019). Furthermore, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial analogs, enhancing the antimicrobial activity through the presence of fluorine atoms (Desai et al., 2013).

Chemical Synthesis and Characterization

The synthesis and characterization of various derivatives have been a focal point of research. Studies have developed methods for the microwave-induced synthesis of fluorobenzamides and evaluated their antimicrobial screening, highlighting the role of fluorine atoms in enhancing activity (Desai et al., 2013). Additionally, the synthesis of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives via a convenient, one-pot, multicomponent synthesis method has been reported, further contributing to the chemical knowledge base of these compounds (Hossaini et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound, also known as “F1814-1651”, is the FtsZ protein . FtsZ is a protein essential for bacterial cell division . It forms a contractile ring structure, known as the Z-ring, at the future site of the septum of bacterial cell division .

Mode of Action

F1814-1651 interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This disruption inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the Z-ring, an essential component for bacterial cell division . The downstream effect of this disruption is the inhibition of bacterial cell division and ultimately, bacterial cell death .

Pharmacokinetics

Given its potent antibacterial activity, it can be inferred that the compound has sufficient bioavailability to exert its effects on bacterial cells .

Result of Action

The result of F1814-1651’s action is the inhibition of bacterial cell division , leading to bacterial cell death . This is achieved through its interaction with the FtsZ protein, disrupting its GTPase activity and dynamic assembly .

Action Environment

Biochemical Analysis

Biochemical Properties

The compound (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has been found to exhibit several optoelectronic properties . The molecule’s nature and reactivity are described by the HOMO, LUMO, and MESP plots . The UV spectra are calculated using TDDFT on the optimized geometry .

Cellular Effects

It is known that the compound exhibits fluorescence properties , which could potentially be used for cellular imaging and tracking.

Molecular Mechanism

It is known that the compound exhibits fluorescence properties , suggesting that it may interact with biomolecules in a way that affects their electronic states.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits fluorescence properties

properties

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-20-16-13(18)8-5-9-14(16)23-17(20)19-15(21)10-11-22-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLELYWOLFXFEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)CCOC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide](/img/structure/B2741444.png)

![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)

![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)

![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)